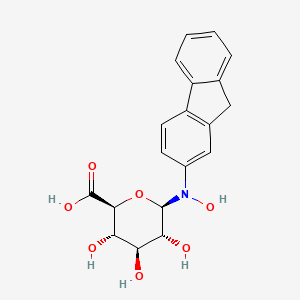
N-Hydroxy-N-glucuronosyl-2-aminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-glucuronosyl-2-aminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO7 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N-Hydroxy-N-glucuronosyl-2-aminofluorene is characterized by the addition of a glucuronic acid moiety to the N-hydroxy derivative of 2-aminofluorene. This modification is significant as it affects the compound's solubility, reactivity, and biological interactions.
Toxicological Studies
This compound is primarily utilized in toxicological studies to understand the mechanisms of mutagenesis and carcinogenesis. Its ability to form covalent bonds with DNA makes it a valuable tool for investigating DNA damage pathways.
Key Findings:
- In vitro studies have demonstrated that N-hydroxy derivatives can bind to nucleic acids, leading to mutations in model organisms like Salmonella and mammalian cells .
- The compound has been shown to induce frameshift mutations and chromosomal aberrations, making it a model for studying genetic instability .
Cancer Research
The compound serves as an important model in cancer research, particularly in understanding how metabolic activation of amines leads to carcinogenic outcomes.
Case Studies:
- A study on the covalent binding of N-hydroxy derivatives to rat hepatocyte DNA indicated that these compounds could effectively mimic the metabolic activation seen in human carcinogenesis .
- Research has shown that this compound could lead to tumor formation in animal models, providing insights into the mechanisms behind chemical carcinogenesis .
Table 1: Covalent Binding Studies of N-Hydroxy Compounds
| Compound | Binding Affinity (DNA) | Binding Mechanism |
|---|---|---|
| N-Hydroxy-N-acetyl-2-aminofluorene | High | Cytosolic enzymes (N,O-acyltransferase) |
| This compound | Moderate | Sulfotransferase involvement |
Table 2: Mutagenicity Assessment in Model Organisms
| Organism | Type of Mutation Induced | Reference |
|---|---|---|
| Salmonella | Frameshift mutations | |
| Rat Hepatocytes | Chromosomal aberrations | |
| Human Leukocytes | DNA damage |
Biological Interactions
This compound interacts with various biological systems, influencing metabolic pathways and gene expression. Its role as a substrate for enzymes involved in drug metabolism highlights its importance in pharmacogenomics.
Implications:
- The compound's interactions can affect the expression of genes related to detoxification processes, which may vary among individuals due to genetic polymorphisms.
- Understanding these interactions aids in comprehending individual susceptibility to chemical carcinogens.
Propiedades
Número CAS |
89947-76-2 |
|---|---|
Fórmula molecular |
C19H19NO7 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[9H-fluoren-2-yl(hydroxy)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H19NO7/c21-14-15(22)17(19(24)25)27-18(16(14)23)20(26)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14-18,21-23,26H,7H2,(H,24,25)/t14-,15-,16+,17-,18+/m0/s1 |
Clave InChI |
OFKGQSVPFXNLIL-IECFSIQFSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4C(C(C(C(O4)C(=O)O)O)O)O)O |
SMILES isomérico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4C(C(C(C(O4)C(=O)O)O)O)O)O |
Sinónimos |
N-hydroxy-N-glucuronosyl-2-aminofluorene N-OH-N-Gl-AF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















